molecular formula C9H7N3O3 B6611122 methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 2383007-42-7

methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B6611122
CAS No.: 2383007-42-7
M. Wt: 205.17 g/mol
InChI Key: RAJNXAWUXANLNP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, leading to antiproliferative effects . The compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and other enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)6-3-2-5-7(12-6)8(13)11-4-10-5/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNXAWUXANLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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